

Spectroscopic Profile of 2-Methoxy-4-(trifluoromethyl)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxy-4-(trifluoromethyl)benzaldehyde

Cat. No.: B141575

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methoxy-4-(trifluoromethyl)benzaldehyde**, a key intermediate in various synthetic applications. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.

Physicochemical Properties

Property	Value
Molecular Formula	C ₉ H ₇ F ₃ O ₂
Molecular Weight	204.15 g/mol [1]
CAS Number	132927-09-4
Appearance	White Solid-Crystalline [1]
Melting Point	51-55 °C [1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally-derived NMR data for **2-Methoxy-4-(trifluoromethyl)benzaldehyde** is not readily available in the public domain. However, based on the analysis of structurally similar compounds, including substituted benzaldehydes, the following chemical shifts can be predicted.

¹H NMR (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Assignment
~10.3	Singlet	Aldehydic proton (-CHO)
~7.8-8.0	Multiplet	Aromatic protons
~7.2-7.4	Multiplet	Aromatic protons
~3.9	Singlet	Methoxy protons (-OCH ₃)

¹³C NMR (Predicted)

Chemical Shift (δ , ppm)	Assignment
~190	Carbonyl carbon (C=O)
~160	Aromatic carbon attached to -OCH ₃
~120-140	Aromatic carbons
~120-130 (quartet)	Trifluoromethyl carbon (-CF ₃)
~56	Methoxy carbon (-OCH ₃)

Infrared (IR) Spectroscopy

The IR spectrum of **2-Methoxy-4-(trifluoromethyl)benzaldehyde** is characterized by the following absorption bands, indicating the presence of key functional groups. Aromatic compounds typically show a C-H stretching absorption at 3030 cm⁻¹ and a series of peaks in the 1450 to 1600 cm⁻¹ range.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3100	Weak-Medium	Aromatic C-H Stretch
~2850-2950	Weak-Medium	Aliphatic C-H Stretch (in - OCH ₃)
~2750 & ~2850	Weak	Aldehyde C-H Stretch (Fermi doublet)
~1700	Strong	Carbonyl (C=O) Stretch of aldehyde
~1600, ~1480	Medium-Strong	Aromatic C=C Bending
~1250	Strong	Aryl-O Stretch (asymmetric)
~1100-1300	Strong	C-F Stretch
~1020	Medium	Aryl-O Stretch (symmetric)

An available transmission infrared spectrum for **2-Methoxy-4-(trifluoromethyl)benzaldehyde** can be found on SpectraBase.[\[2\]](#)

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be influenced by the substituted benzaldehyde structure.

m/z	Interpretation
~204	Molecular ion [M] ⁺
~203	[M-H] ⁺
~185	[M-H-H ₂ O] ⁺ or [M-F] ⁺
~175	[M-CHO] ⁺
~157	[M-CHO-H ₂ O] ⁺
~135	[M-CF ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy

- Sample Preparation:
 - Weigh 5-10 mg of **2-Methoxy-4-(trifluoromethyl)benzaldehyde**.
 - Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[\[3\]](#)
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.[\[3\]](#)
- Data Acquisition (^1H NMR):
 - Pulse Angle: 30-45°.[\[3\]](#)
 - Acquisition Time: 2-4 seconds.[\[3\]](#)
 - Relaxation Delay: 1-5 seconds.[\[3\]](#)
 - Number of Scans: 8-16.[\[3\]](#)
- Data Processing:
 - Apply Fourier transform to the Free Induction Decay (FID).
 - Phase correct the spectrum.

- Calibrate the chemical shift scale using the TMS peak at 0 ppm.
- Integrate the peaks to determine proton ratios.
- Analyze splitting patterns and coupling constants.[\[3\]](#)

Infrared (IR) Spectroscopy

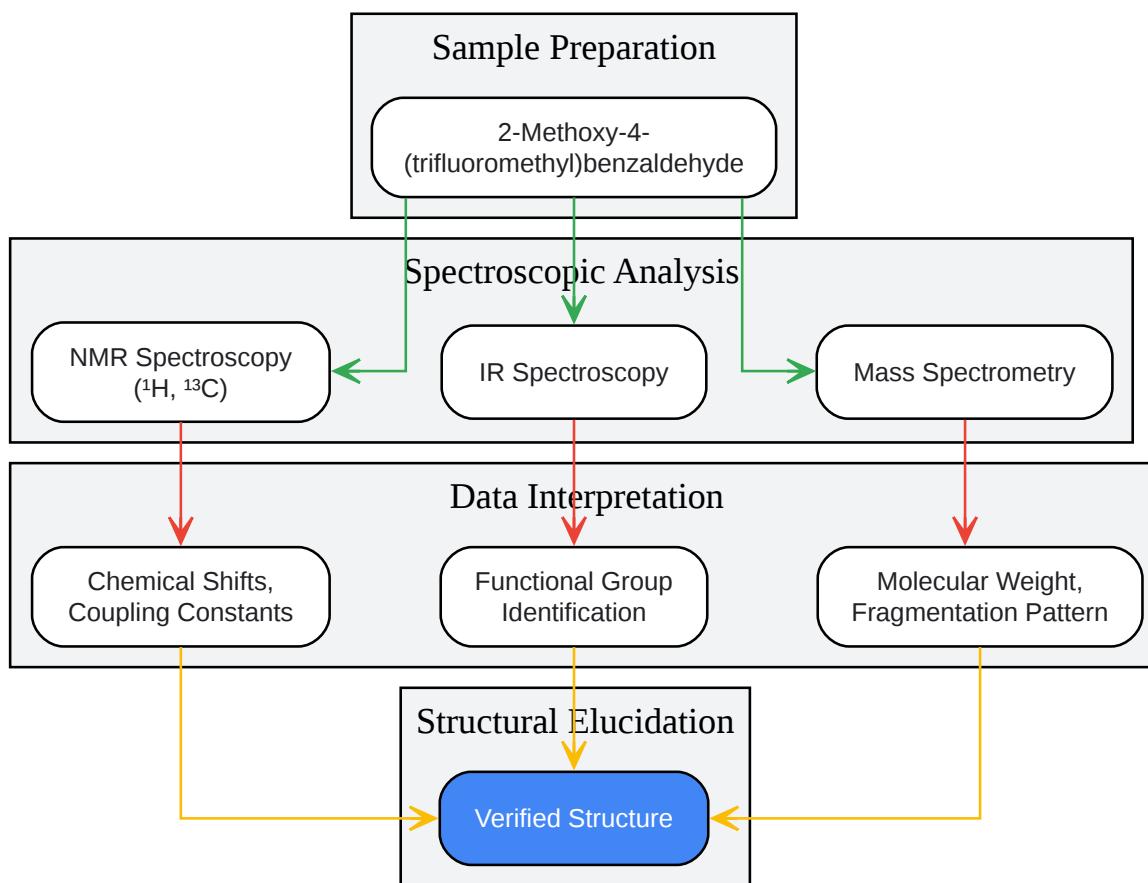
- Sample Preparation:

- For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid directly on the ATR crystal.
- Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- A thin film can also be prepared by dissolving the sample in a volatile solvent (e.g., dichloromethane), applying the solution to an IR-transparent window (e.g., NaCl), and allowing the solvent to evaporate.[\[2\]](#)

- Data Acquisition:

- Place the sample in the IR spectrometer.
- Acquire a background spectrum of the empty sample holder (or pure KBr pellet).
- Acquire the sample spectrum. The instrument software will automatically subtract the background.
- Typically, spectra are collected over a range of 4000-400 cm^{-1} .

Mass Spectrometry


- Sample Introduction:

- The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

- For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent.
- Ionization:
 - Electron Impact (EI) is a common ionization technique for small, volatile molecules.[4]
 - Electrospray Ionization (ESI) is a softer ionization method suitable for a wider range of compounds and is often used with LC-MS.
- Mass Analysis:
 - The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[4]
- Detection:
 - The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of **2-Methoxy-4-(trifluoromethyl)benzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the spectroscopic analysis of **2-Methoxy-4-(trifluoromethyl)benzaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxy-4-(trifluoromethyl)benzaldehyde | CymitQuimica [cymitquimica.com]
- 2. spectrabase.com [spectrabase.com]
- 3. benchchem.com [benchchem.com]

- 4. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methoxy-4-(trifluoromethyl)benzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b141575#spectroscopic-data-nmr-ir-ms-of-2-methoxy-4-trifluoromethyl-benzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com